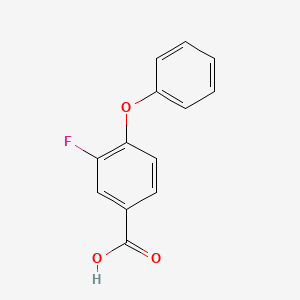

3-Fluoro-4-phenoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDPKLNCYZIMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Fluoro 4 Phenoxybenzoic Acid

Established Pathways for 3-Fluoro-4-phenoxybenzoic Acid Synthesis

The principal synthetic routes to this compound involve either the formation of the ether bond via nucleophilic aromatic substitution or the oxidation of a pre-existing aldehyde.

Copper-Catalyzed Phenoxylation Reactions utilizing Halogenated Benzoic Acid Precursors

A prominent method for the synthesis of this compound is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of a halogenated benzoic acid derivative with a phenolate (B1203915). Specifically, 3-bromo-4-fluoro-benzoic acid can be reacted with potassium phenolate in the presence of a copper catalyst. bohrium.com

The reaction is typically carried out using an excess of phenol (B47542) as a diluent at elevated temperatures, generally between 150 and 200°C. bohrium.com Copper or copper compounds, such as copper(II) oxide, serve as the catalyst for this phenoxylation. bohrium.com The use of sodium phenolate is also possible, often in the presence of a potassium salt. bohrium.com This method directly establishes the core 3-fluoro-4-phenoxy ether linkage on the benzoic acid framework.

Oxidative Routes from Aldehyde Intermediates: 4-Fluoro-3-phenoxybenzaldehyde (B1330021) Conversion

An alternative synthetic strategy involves the preparation of the corresponding aldehyde, 4-fluoro-3-phenoxybenzaldehyde, followed by its oxidation to the carboxylic acid. The aldehyde precursor can be synthesized via a copper-catalyzed reaction between 3-bromo-4-fluoro-benzaldehyde ethyleneacetal and sodium phenolate. google.com The resulting 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal is then hydrolyzed to the aldehyde. google.com

The subsequent oxidation of 4-fluoro-3-phenoxybenzaldehyde to this compound can be accomplished using various oxidizing agents. While specific conditions for this exact transformation are not extensively detailed in readily available literature, analogous oxidations of aromatic aldehydes to carboxylic acids are well-established. Reagents commonly employed for such conversions include potassium permanganate, which has been used in the oxidation of other substituted benzaldehydes. google.com Other potential oxidizing agents that have been utilized for the conversion of benzyl (B1604629) alcohols to benzaldehydes, and could likely be adapted for the oxidation of the aldehyde to the carboxylic acid, include chromium(VI) oxide/pyridine/hydrogen chloride, nitric acid, or a mixture of potassium dichromate and sulfuric acid. google.com

Evaluation of Reaction Conditions and Catalyst Systems

The efficiency of the copper-catalyzed phenoxylation is influenced by several factors. The reaction temperature is a critical parameter, with a preferred range of 150 to 200°C. bohrium.com The choice of catalyst is also important, with various copper species, including elemental copper, copper(I) oxide, copper(II) oxide, and copper salts like copper(I) chloride and copper(II) chloride, being effective. bohrium.com

The molar ratio of the reactants also plays a significant role. Typically, an excess of the phenolate is used, with a molar ratio of 1.5 to 5 moles of phenolate per mole of 3-bromo-4-fluoro-benzoic acid being employed. bohrium.com The use of phenol as a solvent not only facilitates the reaction but also serves as a source of the phenoxy group. bohrium.com

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | 3-bromo-4-fluoro-benzoic acid | bohrium.com |

| Reagent | Potassium phenolate or Sodium phenolate (with a potassium salt) | bohrium.com |

| Catalyst | Copper, Copper(I) oxide, Copper(II) oxide, Copper(I) chloride, Copper(II) chloride | bohrium.com |

| Solvent/Diluent | Phenol | bohrium.com |

| Temperature | 150-200°C | bohrium.com |

| Molar Ratio (Phenolate:Benzoic Acid) | 1.5:1 to 5:1 | bohrium.com |

Approaches for Derivatization and Structural Modification

Further chemical utility of this compound is realized through its derivatization, allowing for the synthesis of a wide range of compounds with varied applications.

Esterification and Amidation Strategies

The carboxylic acid moiety of this compound is amenable to standard esterification and amidation reactions. Esterification can be achieved through various methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For the related 4-fluoro-3-hydroxybenzoic acid, esterification has been successfully carried out by reaction with methanol (B129727) in the presence of thionyl chloride, or with trimethyl orthoformate and a catalytic amount of sulfuric acid. Another strategy involves the reaction of the carboxylate salt with an alkyl halide, such as reacting the cesium salt of 4-fluoro-3-hydroxybenzoic acid with ethyl iodide in acetone. These methods are generally applicable to this compound.

Amidation of this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be facilitated by coupling agents that activate the carboxylic acid in situ.

| Reaction | Reagents | Product |

|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol), Acid Catalyst (e.g., Thionyl Chloride, Sulfuric Acid) | 3-Fluoro-4-phenoxybenzoate Ester |

| Esterification (Alkylation) | Base (e.g., Cesium Carbonate), Alkyl Halide (e.g., Ethyl Iodide) | 3-Fluoro-4-phenoxybenzoate Ester |

| Amidation | Amine, Coupling Agent or conversion to Acyl Chloride | 3-Fluoro-4-phenoxybenzamide |

Exploration of Substitution Patterns on the Aromatic Rings

The synthesis of derivatives of this compound with varied substitution patterns on either of the aromatic rings allows for the fine-tuning of its chemical and physical properties. For instance, in the synthesis of N-(alkoxy)diphenyl ether carboxamide derivatives, a similar synthetic strategy starts with 4-fluorobenzonitrile (B33359) and various substituted phenols to introduce different groups on the phenoxy ring. mdpi.com This approach, followed by hydrolysis of the nitrile to a carboxylic acid, could be adapted to generate a range of 3-fluoro-4-(substituted phenoxy)benzoic acids.

Furthermore, studies on other diphenyl ether derivatives have demonstrated the synthesis of analogues with substituents on the benzoic acid-containing ring. For example, the synthesis of diphenyl ether derivatives for herbicidal applications has involved the use of precursors with various substituents on the nitro- and chloro-substituted phenyl ring. nih.gov These synthetic strategies highlight the potential for creating a diverse library of this compound derivatives with tailored properties.

Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, which are enantiomerically pure forms of molecules that are non-superimposable mirror images of each other, is a crucial area of research, particularly in the development of stereospecific pharmaceuticals and agrochemicals. While information on the direct asymmetric synthesis or resolution of this compound itself is limited in publicly available research, the principles of stereoselective synthesis and chiral resolution are well-established and can be applied to this and related compounds.

Chiral resolution is a common technique used to separate a racemic mixture (a mixture containing equal amounts of both enantiomers) into its individual enantiomers. This can be achieved by using a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods such as crystallization or chromatography. For carboxylic acids like this compound, chiral amines are often employed as resolving agents.

Another approach is asymmetric synthesis, which aims to selectively produce one enantiomer over the other. This can be accomplished using chiral catalysts or auxiliaries that introduce the desired stereochemistry during the reaction. For diaryl ether compounds, which share a structural similarity with this compound, various asymmetric synthesis strategies have been developed. These methods often involve the stereoselective formation of the ether linkage or the asymmetric functionalization of a pre-existing prochiral substrate.

Furthermore, enzymatic resolution offers a highly selective method for obtaining chiral compounds. Specific enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the converted product. While specific enzymatic resolutions for this compound are not widely documented, this methodology remains a viable and powerful tool for generating chiral intermediates in organic synthesis.

The development of synthetic routes to chiral analogues of this compound is essential for investigating the stereospecific bioactivity of its derivatives and for the creation of more effective and selective active ingredients in various applications.

Role as a Versatile Synthetic Building Block

This compound is a valuable and versatile building block in organic synthesis, primarily due to the presence of its key functional groups: a carboxylic acid, a fluoro substituent, and a phenoxy group. These features allow for a wide range of chemical transformations, making it a crucial intermediate in the production of agrochemicals and pharmaceuticals.

In the pharmaceutical industry, fluorinated organic compounds are of great interest due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. this compound and its derivatives are utilized as intermediates in the synthesis of various biologically active molecules. For instance, derivatives of phenoxybenzoic acids have been investigated for their potential pharmacological activities. researchgate.net The synthesis of the drug Roxadustat, a HIF prolyl hydroxylase inhibitor, involves intermediates derived from related phenoxybenzoic acid structures. mdpi.com

The reactivity of the carboxylic acid group allows for the formation of esters, amides, and other acid derivatives, providing a handle for further molecular elaboration. The aromatic rings can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing substituents. The carbon-fluorine bond is generally stable, but the fluorine atom can influence the reactivity of the aromatic ring through its electronic effects.

Below is an interactive data table summarizing the key applications of this compound as a synthetic building block:

| Application Area | Target Molecules | Key Synthetic Transformation |

| Agrochemicals | Pyrethroid Insecticides | Reduction of the carboxylic acid to an alcohol, followed by esterification. |

| Pharmaceuticals | Biologically Active Molecules | Modification of the carboxylic acid group (e.g., amidation, esterification) and potential further functionalization of the aromatic rings. |

The versatility of this compound as a synthetic intermediate underscores its importance in the chemical industry for the production of high-value products in the fields of crop protection and medicine.

Advanced Characterization and Structural Elucidation of 3 Fluoro 4 Phenoxybenzoic Acid and Its Derivatives

Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is a cornerstone for confirming the molecular structure of 3-Fluoro-4-phenoxybenzoic acid, with each technique offering unique insights into its atomic and molecular properties.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, ATR-FTIR)

Vibrational spectroscopy, particularly Infrared (IR) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational frequencies of its bonds.

Key expected vibrational modes for this compound include:

A broad O-H stretching band for the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region.

A sharp and strong C=O (carbonyl) stretching band from the carboxylic acid, usually appearing around 1700 cm⁻¹.

C-O-C (ether) stretching vibrations, which are expected in the 1250-1000 cm⁻¹ range.

Aromatic C=C ring stretching vibrations, which typically occur in the 1600-1450 cm⁻¹ region.

A C-F stretching band, which is characteristic of organofluorine compounds and appears in the 1400-1000 cm⁻¹ range.

These spectral "fingerprints" confirm the presence of the key carboxylic acid, ether, and fluoro-aromatic moieties.

Table 1: Expected Characteristic IR/ATR-FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 (strong) |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Ether | C-O-C Asymmetric Stretch | ~1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. rsc.org

¹H NMR: In the proton NMR spectrum of this compound, the protons on the two aromatic rings would exhibit distinct signals in the aromatic region (typically 6.5-8.5 ppm). The precise chemical shifts and splitting patterns (multiplicities) are influenced by the positions of the fluorine, phenoxy, and carboxylic acid groups. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two aromatic rings, and the carbon directly bonded to the fluorine atom. A key feature is the presence of carbon-fluorine (C-F) coupling constants, which cause the signals for the fluorinated carbon and its neighbors to split into doublets or multiplets. This C-F coupling is a definitive indicator of the fluorine atom's position on the aromatic ring. tandfonline.comresearchgate.net

Table 2: Predicted NMR Characteristics for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| ¹H | Aromatic Rings (-C₆H₃F- & -C₆H₅) | 6.5 - 8.5 | Doublets, Triplets, Multiplets |

| ¹³C | Carbonyl (-C OOH) | 165 - 180 | Singlet |

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₃H₉FO₃), high-resolution mass spectrometry can confirm its elemental composition with high accuracy. uni.lu

The expected masses are:

Average Mass: 232.21 g/mol herts.ac.ukepa.gov

Monoisotopic Mass: 232.053572 g/mol epa.gov

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to these values. The fragmentation pattern, resulting from the breakdown of the molecular ion, can also provide structural information, often showing losses of characteristic fragments like -COOH or the phenoxy group. chemguide.co.uklibretexts.org

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are essential for unambiguously determining the spatial arrangement of atoms within the solid state.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of a crystalline solid. nih.gov A study on 4-Fluoro-3-phenoxybenzoic acid, an alternative name for the same compound, provided detailed crystallographic data. researchgate.netiucr.org

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net A key structural feature is the formation of classical carboxylic acid dimers, where two molecules are linked together through strong O-H···O hydrogen bonds. researchgate.net The dihedral angle between the two benzene (B151609) rings was determined to be 82.1 (1)°. researchgate.netiucr.org The crystal packing is further stabilized by weaker C-H···O and C-H···F interactions, which link the dimers into a sheet-like structure. researchgate.net

Table 3: Crystallographic Data for 4-Fluoro-3-phenoxybenzoic Acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.659 (3) |

| b (Å) | 5.1494 (9) |

| c (Å) | 13.916 (2) |

| β (°) | 113.821 (3) |

| Volume (ų) | 1092.0 (3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.412 |

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powdered) samples. units.it While single-crystal XRD determines a structure from a perfect crystal, PXRD is primarily used for phase identification. malvernpanalytical.comncl.ac.uk

The PXRD pattern of a crystalline solid is a unique "fingerprint" characterized by a series of diffraction peaks at specific angles (2θ). ucl.ac.uk This pattern is directly related to the unit cell dimensions of the crystalline phase. Therefore, PXRD is an essential tool for:

Confirming the identity of a synthesized crystalline batch against a known standard.

Assessing the purity of a sample by detecting the presence of other crystalline phases or impurities.

Studying polymorphism , which is the ability of a compound to exist in multiple different crystal structures. ncl.ac.uk

Although a complete crystal structure determination from powder data is more challenging than from single-crystal data, it is a crucial technique for routine characterization and quality control of bulk crystalline materials. units.itresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Forms

A comprehensive review of scientific literature reveals a notable absence of specific studies on the chiroptical properties of the enantiomeric forms of this compound and its direct derivatives. Circular dichroism (CD) spectroscopy is a powerful technique for elucidating the stereochemical characteristics of chiral molecules. However, to date, no experimental or theoretical CD spectral data for the enantiomers of this compound have been published.

The chirality in a molecule like this compound would arise from the presence of a stable chiral axis or plane, or the introduction of a chiral center in its derivatives. In such cases, the non-superimposable mirror-image enantiomers would be expected to exhibit equal and opposite signals in their CD spectra. These spectra provide valuable information about the absolute configuration and conformational preferences of the molecules in solution.

While direct data is unavailable, the general principles of chiroptical spectroscopy can be applied to hypothesize the expected analytical approach. The study of the enantiomeric forms of this compound would involve the following:

Synthesis or Separation of Enantiomers: The first step would be to obtain the pure enantiomers, either through asymmetric synthesis or by resolution of a racemic mixture.

Circular Dichroism Measurement: The purified enantiomers would then be analyzed using a CD spectropolarimeter. The resulting spectra, plotting the difference in absorption of left and right circularly polarized light (Δε) against wavelength, would be mirror images for the two enantiomers.

Theoretical Calculations: In the absence of experimental data for molecules with established absolute configurations, theoretical calculations of the CD spectrum using methods like Time-Dependent Density Functional Theory (TD-DFT) would be crucial. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or separated enantiomers could be assigned.

Given the lack of specific research, the following table is a hypothetical representation of the kind of data that would be generated from a circular dichroism study of the enantiomers of a chiral derivative of this compound. It is important to emphasize that this data is illustrative and not based on experimental results.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral this compound Derivative

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | 220 | +15,000 |

| 250 | -8,000 | |

| 280 | +5,000 | |

| (S)-enantiomer | 220 | -15,000 |

| 250 | +8,000 | |

| 280 | -5,000 |

The field would greatly benefit from future research focusing on the synthesis and chiroptical characterization of chiral derivatives of this compound. Such studies would not only fill a significant gap in the current scientific knowledge but also provide valuable insights into the structure-property relationships of this class of compounds.

Computational and Theoretical Investigations of 3 Fluoro 4 Phenoxybenzoic Acid

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For 3-Fluoro-4-phenoxybenzoic acid, these studies would focus on how the interplay of its constituent functional groups—the carboxylic acid, the phenoxy ether linkage, and the fluorine substituent—governs its electronic properties.

The fluorine atom at the 3-position and the carboxylic acid group at the 1-position are electron-withdrawing groups, which significantly influence the electron density distribution across the benzoic acid ring. The phenoxy group at the 4-position, conversely, can act as an electron-donating group through resonance. DFT calculations can precisely map this distribution.

Key parameters derived from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the carboxylic oxygen atoms and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the acidic proton, highlighting its propensity for donation.

While specific DFT studies exclusively on this compound are not prevalent in publicly accessible literature, data from studies on substituted benzoic acids allow for qualitative predictions. nih.govresearchgate.net

Table 1: Predicted Electronic Properties from Quantum Chemical Analysis This table is illustrative and presents the type of data that would be obtained from a dedicated DFT study. Actual values require specific computation.

| Parameter | Predicted Value/Observation | Significance |

| HOMO Energy | Moderately low | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | Low | Indicates the energy of the lowest available electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | Non-zero | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| MEP Negative Region | Oxygen atoms of the carboxyl group, Fluorine atom | Indicates likely sites for interaction with electrophiles or hydrogen bond donors. |

| MEP Positive Region | Hydrogen atom of the carboxyl group | Indicates the primary site for deprotonation and interaction with nucleophiles or hydrogen bond acceptors. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. This compound possesses significant conformational freedom, primarily due to the rotation around the ether linkage (C-O-C) and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape over time.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By simulating the molecule in a virtual environment (e.g., in a solvent like water) at a given temperature and pressure, researchers can observe its dynamic behavior. This allows for the identification of low-energy, stable conformations and the transitions between them.

Table 2: Key Conformational Parameters Investigated by Molecular Dynamics This table illustrates the type of data generated from MD simulations. Specific quantitative results for this molecule are not currently published.

| Torsional Angle | Description | Expected Behavior |

| C2-C1-C(O)-OH | Rotation of the carboxylic acid group | Planar conformations are generally favored, but rotation can occur. The energy barrier for this rotation influences binding kinetics. |

| C3-C4-O-C1' | Rotation around the ether bond | Defines the relative orientation of the two aromatic rings. A wide range of angles is possible, leading to a flexible molecular shape. |

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is central to structure-based drug design. Given that scaffolds similar to this compound are found in various enzyme inhibitors, particularly protein kinase inhibitors, docking studies are essential to hypothesize its potential biological targets and binding modes.

In a typical docking simulation, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

For a kinase target, the carboxylic acid group of this compound would be expected to form key hydrogen bonds with amino acid residues in the hinge region of the ATP-binding site. The phenoxy and fluoro-substituted rings would likely engage in hydrophobic and van der Waals interactions with other residues in the binding pocket. The fluorine atom, in particular, can form specific interactions, such as halogen bonds or favorable electrostatic contacts, that can enhance binding affinity and selectivity. nih.gov

Table 3: Hypothetical Molecular Docking Results with a Protein Kinase (e.g., Aurora Kinase B) This table is representative of typical docking output. The interactions listed are plausible based on the structure of the compound and known kinase inhibitor binding modes.

| Interacting Residue (Example) | Interaction Type | Ligand Moiety Involved | Predicted Binding Energy (kcal/mol) |

| Lys106 (Hinge Region) | Hydrogen Bond | Carboxylic Acid Oxygen | -8.5 (Illustrative Score) |

| Glu155 (Hinge Region) | Hydrogen Bond | Carboxylic Acid OH | |

| Leu83 (Hydrophobic Pocket) | Hydrophobic | Phenyl Ring | |

| Val91 (Hydrophobic Pocket) | Hydrophobic | Phenoxy Ring | |

| Ala157 (Gatekeeper Residue) | van der Waals | Fluoro-substituted Ring |

Structure-Activity Relationship (SAR) Derivation via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to build mathematical models that correlate chemical structures with activity.

For this compound, an in silico SAR analysis would deconstruct the molecule to understand the contribution of each component to a hypothetical biological effect, such as kinase inhibition.

Carboxylic Acid: This group is often a critical "anchor" or "hinge-binder" in kinase inhibitors, forming essential hydrogen bonds. Its acidity and position are crucial for activity.

Phenoxy Group: The phenoxy ring at the 4-position explores a deeper hydrophobic pocket in many kinase active sites. Its size and electronics can be modified to improve potency and selectivity.

Fluorine Atom: The fluorine at the 3-position has multiple effects. Its strong electronegativity alters the electronic properties of the benzoic acid ring, potentially affecting the pKa of the carboxylic acid and the strength of hydrogen bonds. It can also form specific, favorable interactions within the binding site and can block metabolic pathways, improving the molecule's pharmacokinetic profile.

By comparing the predicted binding affinities of a series of virtual analogs (e.g., moving the fluorine to a different position, replacing the phenoxy group), a 3D-QSAR model can be developed. This model generates a 3D contour map indicating regions where steric bulk, positive charge, or negative charge would be expected to increase or decrease activity, thereby guiding the design of more potent analogs.

Table 4: Summary of Inferred Structure-Activity Relationships

| Structural Feature | Likely Role in Biological Activity (e.g., Kinase Inhibition) |

| Benzoic Acid Core | Provides the primary scaffold for positioning other functional groups. |

| Carboxylic Acid Group (Position 1) | Acts as a key hydrogen bond donor/acceptor to interact with the kinase hinge region. |

| Fluorine Substituent (Position 3) | Modulates electronic properties of the ring; can form specific halogen or hydrogen bonds; may block metabolism. |

| Phenoxy Group (Position 4) | Interacts with hydrophobic regions of the active site; provides a vector for further substitution to enhance selectivity and potency. |

Research Applications and Interdisciplinary Significance of 3 Fluoro 4 Phenoxybenzoic Acid

Applications in Coordination Chemistry and Metal-Organic Frameworks

While benzoic acid and its derivatives are widely utilized as ligands in the field of coordination chemistry and for the construction of metal-organic frameworks (MOFs), specific research detailing the applications of 3-Fluoro-4-phenoxybenzoic acid in this context is notably limited in publicly available scientific literature. General principles of how such a molecule might behave can be inferred from related compounds, but dedicated studies on its chelation behavior, its role in coordination polymers, or in the development of magnetic clusters are not readily found.

Chelation Behavior with Metal Centers

There is a lack of specific studies on the chelation behavior of this compound with various metal centers. In principle, as a carboxylic acid, it can coordinate to metal ions through its carboxylate group in a monodentate, bidentate chelating, or bridging fashion. The presence of the fluorine and phenoxy substituents on the benzene (B151609) ring can influence its electronic properties and steric hindrance, which in turn would affect the stability and geometry of the resulting metal complexes. However, without experimental data, its specific coordination modes and the properties of its potential metal complexes remain speculative.

Design and Synthesis of Coordination Polymers

The design and synthesis of coordination polymers using benzoic acid derivatives is a well-established field. These ligands can bridge metal centers to form one-, two-, or three-dimensional networks. The structure of the resulting coordination polymer is influenced by the coordination geometry of the metal ion, the coordination modes of the ligand, and the presence of other auxiliary ligands or solvent molecules. Although other functionalized phenoxybenzoic acids have been used to create coordination polymers with interesting properties, there are no specific reports on the use of this compound for this purpose.

Development of Magnetic Organometallic Clusters

Organometallic clusters with magnetic properties are of great interest for their potential applications in data storage and quantum computing. The magnetic properties of these clusters are determined by the nature of the metal ions and the way they are bridged by organic ligands. Carboxylate ligands are often used in the synthesis of such clusters. The electronic character of the ligand can influence the magnetic exchange interactions between the metal centers. While studies have been conducted on manganese and other transition metal clusters with various carboxylate ligands to tune their magnetic properties, research on clusters specifically incorporating this compound has not been reported.

Role as a Biomonitoring Marker in Environmental and Biological Studies

In contrast to its limited profile in coordination chemistry, this compound is a significant compound in the fields of environmental science and toxicology, where it serves as a key biomarker for assessing human exposure to certain synthetic pyrethroid insecticides.

Identification as a Metabolite of Pyrethroid Insecticides

This compound (3-PBA) is a well-established urinary metabolite of several pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides used extensively in agriculture, public health, and residential settings. Human exposure to pyrethroids can occur through dietary intake, inhalation, and dermal contact.

Once in the body, pyrethroids are metabolized, and 3-PBA is a common breakdown product that is excreted in the urine. Its presence in urine is a reliable indicator of recent exposure to parent pyrethroid compounds. Specifically, this compound is recognized as a metabolite of fluorine-containing pyrethroids such as cyfluthrin.

The table below summarizes some of the pyrethroid insecticides that can lead to the formation of this compound as a metabolite.

| Pyrethroid Insecticide | Chemical Class |

| Cyfluthrin | Type II Pyrethroid |

| Beta-cyfluthrin | Type II Pyrethroid |

Analytical Methodologies for Detection in Biological Samples (e.g., Urine)

The detection and quantification of this compound in biological samples, primarily urine, are crucial for human biomonitoring studies. Various analytical techniques have been developed and employed for this purpose, offering different levels of sensitivity and selectivity.

Commonly used methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility and improve its chromatographic behavior.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for many biomonitoring applications due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. It allows for the direct analysis of this compound in urine extracts.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunochemical method that can be used for screening large numbers of samples. It is based on the specific binding of an antibody to the target analyte. While it can be a cost-effective and rapid screening tool, it may sometimes exhibit cross-reactivity with structurally similar compounds.

The table below provides an overview of these analytical methodologies.

| Analytical Method | Principle | Sample Preparation | Key Advantages |

| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | Extraction and derivatization. | High resolution and specificity. |

| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | Extraction and dilution. | High sensitivity, selectivity, and no need for derivatization. |

| ELISA | Immunoassay based on antibody-antigen binding. | Minimal sample preparation. | High throughput, cost-effective for screening. |

Investigations of Metabolic Pathways and Conjugation

The metabolic fate of this compound is a critical area of investigation for understanding its biological activity and persistence. While direct studies on this specific molecule are limited, research on its structural analog, 3-phenoxybenzoic acid (3-PBA), provides significant insights into its likely metabolic pathways. For 3-PBA, the primary metabolic route involves Phase I hydroxylation, followed by Phase II conjugation reactions.

One of the main Phase I modifications is the hydroxylation of the phenoxy ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govuniba.it This introduces a hydroxyl group, increasing the molecule's polarity and providing a site for subsequent conjugation. Given the structural similarities, it is probable that this compound also undergoes hydroxylation, potentially at various positions on its aromatic rings. The fluorine substituent may influence the rate and regioselectivity of this hydroxylation. nih.gov

Following hydroxylation, the resulting phenolic metabolites, as well as the parent carboxylic acid, can undergo Phase II conjugation reactions. These processes further increase water solubility and facilitate excretion. The principal conjugation pathways for compounds like 3-PBA are sulfation and glucuronidation. explorationpub.com In these reactions, a sulfate (B86663) group (from 3'-phosphoadenosine-5'-phosphosulfate) or a glucuronic acid moiety (from UDP-glucuronic acid) is attached to the hydroxyl or carboxyl groups, respectively. It is therefore anticipated that this compound would also form sulfate and glucuronide conjugates as major metabolites. Minor pathways, such as conjugation with amino acids, have also been observed for 3-PBA and could potentially play a role in the metabolism of its fluorinated counterpart. nih.gov

The table below summarizes the likely metabolic transformations of this compound, based on the known metabolism of 3-phenoxybenzoic acid.

| Metabolic Phase | Reaction Type | Potential Metabolites of this compound |

| Phase I | Hydroxylation | Hydroxylated derivatives of this compound |

| Phase II | Sulfation | Sulfate conjugates of hydroxylated metabolites |

| Phase II | Glucuronidation | Glucuronide conjugates of the parent acid and hydroxylated metabolites |

| Phase II | Amino Acid Conjugation | Amino acid conjugates (e.g., glycine, taurine) |

Fundamental Biochemical Interaction Studies

Human Serum Albumin (HSA) is a major transport protein in the blood, and the binding of xenobiotics to HSA can significantly influence their distribution, metabolism, and excretion. ub.edu The interaction of this compound with HSA is therefore of considerable interest. While direct binding studies for this specific isomer are not extensively documented, research on the closely related positional isomer, 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA), offers valuable insights. explorationpub.comexplorationpub.com

A study by Cui et al. (2023) investigated the binding of 4-F-3-PBA to HSA and determined a binding constant (Ka) of 1.53 x 105 L/mol. explorationpub.comexplorationpub.com This indicates a strong binding affinity. The study identified the primary binding site for 4-F-3-PBA as Sudlow's site I, located in subdomain IIA of HSA. explorationpub.comub.eduexplorationpub.com This site is a known binding pocket for a wide variety of drugs and other small molecules. ub.edu

The following table summarizes the binding parameters for the interaction of 4-Fluoro-3-phenoxybenzoic acid with Human Serum Albumin, which can be considered indicative for this compound.

| Parameter | Value for 4-Fluoro-3-phenoxybenzoic acid | Implication |

| Binding Constant (Ka) | 1.53 x 105 L/mol explorationpub.comexplorationpub.com | Strong binding affinity to HSA |

| Binding Site | Sudlow's Site I (Subdomain IIA) explorationpub.comexplorationpub.com | Binds to a major drug-binding pocket |

| Quenching Mechanism | Static explorationpub.comexplorationpub.com | Formation of a stable complex |

| Thermodynamic Spontaneity | Spontaneous (Negative ΔG) nih.gov | Favorable binding process |

The binding of this compound to biological macromolecules like HSA is governed by a combination of non-covalent intermolecular forces. nih.gov The specific nature and strength of these interactions determine the stability and specificity of the ligand-protein complex.

Based on the study of 4-Fluoro-3-phenoxybenzoic acid's interaction with HSA, the primary driving forces for binding are hydrogen bonds and van der Waals interactions. explorationpub.comexplorationpub.com The carboxylate group of the benzoic acid moiety is a key functional group for forming strong hydrogen bonds with polar amino acid residues within the binding site of HSA, such as arginine and lysine. rsc.org

A summary of the potential intermolecular forces involved in the binding of this compound to a biological macromolecule is presented below:

| Type of Intermolecular Force | Participating Functional Groups/Moieties | Significance in Binding |

| Hydrogen Bonding | Carboxylic acid group, Fluorine atom | Primary driving force, contributes to specificity and stability explorationpub.comexplorationpub.com |

| Van der Waals Interactions | Aromatic rings, Alkyl backbone | Major contributor to overall binding affinity explorationpub.comexplorationpub.com |

| Pi-Pi Stacking | Aromatic rings | Potential interaction with aromatic amino acid residues |

| Hydrophobic Interactions | Diphenyl ether scaffold | Stabilization of the complex within hydrophobic pockets plos.org |

The biotransformation of this compound can involve enzymatic reactions that modify its structure, a key process being the potential hydrolysis of the ether linkage. This cleavage would break the molecule into a fluorinated benzoic acid derivative and a phenol (B47542). Such reactions are typically catalyzed by hydrolase enzymes, including certain esterases that exhibit broad substrate specificity. researchgate.netresearchgate.net

While specific enzymes responsible for the hydrolysis of this compound have not been definitively identified, it is plausible that cytochrome P450 enzymes could play a role in the initial steps leading to ether bond cleavage. Additionally, microbial enzymes have been shown to degrade related fluorinated aromatic compounds, sometimes involving hydrolytic defluorination steps catalyzed by dehalogenases. nih.govnih.govbangor.ac.uk

The mechanism of enzymatic hydrolysis of an ether bond would likely involve the activation of a water molecule by the enzyme's active site residues to act as a nucleophile, attacking the carbon atom of the ether linkage. The stability of the C-O bond in the diphenyl ether structure of this compound suggests that this may be a relatively slow metabolic process in the absence of specific and efficient enzymes. The presence of the fluorine atom could also influence the susceptibility of the molecule to enzymatic attack, potentially altering the rate of hydrolysis compared to its non-fluorinated analog. Human serum albumin itself has been shown to possess esterase-like activity, although its capacity to hydrolyze stable ether bonds is not well-established. researchgate.net

Future Research on this compound: Charting a Course for Innovation

Gaithersburg, MD – September 24, 2025 – The scientific community is poised to unlock the full potential of this compound, a fluorinated aromatic carboxylic acid with promising, yet largely untapped, applications. As a known metabolite of the pyrethroid insecticide cyfluthrin, its primary role to date has been as a biomarker for environmental and occupational exposure. However, emerging research horizons suggest a far broader utility for this compound, spanning advanced materials science, catalysis, and biochemical analysis. This article outlines key future research directions and unexplored avenues that could redefine the scientific and commercial landscape for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Fluoro-4-phenoxybenzoic acid, and how can reaction efficiency be improved?

- The Suzuki-Miyaura cross-coupling reaction is a robust method for introducing aromatic substituents. For example, palladium-catalyzed coupling of iodinated benzoic acid derivatives with boronic acids can yield fluorinated analogs. Optimizing catalyst loading (e.g., PdCl₂), base selection (NaOH), and reaction temperature (80–100°C) enhances yields . Additionally, protecting the carboxylic acid group during synthesis prevents unwanted side reactions .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- High-Performance Liquid Chromatography (HPLC) with UV detection (≥99% purity threshold) is standard for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C and ¹⁹F-NMR) confirms substitution patterns, while mass spectrometry (ESI-MS) validates molecular weight. Differential Scanning Calorimetry (DSC) determines melting points (e.g., mp 169–171°C for analogs) .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

- Conduct accelerated stability testing by exposing the compound to:

- pH gradients (1–13) to assess hydrolysis susceptibility.

- Thermal stress (40–80°C) to monitor decomposition kinetics.

- Light exposure (UV/Vis) to evaluate photodegradation. Use HPLC to track degradation products and establish shelf-life recommendations .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- The electron-withdrawing fluorine atom at the 3-position activates the aromatic ring for NAS by polarizing the C–F bond. This facilitates substitution at the 4-phenoxy position, enabling modular derivatization for drug intermediates (e.g., Alzheimer’s disease APIs). Control experiments with non-fluorinated analogs show reduced NAS efficiency .

Q. What strategies resolve contradictions in solubility data reported across studies?

- Discrepancies often arise from solvent polarity and measurement techniques. Standardize protocols using:

- Shake-flask method with HPLC quantification.

- Thermodynamic modeling (e.g., Hansen Solubility Parameters) to correlate solubility with solvent properties.

- Compare data with structurally similar compounds (e.g., 4-Fluorobenzoic acid, solubility 1.2 g/L in water at 25°C) .

Q. How can computational models predict the biological activity of this compound derivatives?

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and correlate with bioactivity. Molecular docking studies against target proteins (e.g., β-secretase in Alzheimer’s) identify binding affinities. Validate predictions with in vitro assays (IC₅₀) and SAR analysis of substituent effects .

Q. What experimental designs mitigate challenges in characterizing weak non-covalent interactions (e.g., hydrogen bonding) in crystalline forms?

- Employ X-ray crystallography to resolve intermolecular interactions. Pair with FT-IR spectroscopy to detect O–H···F hydrogen bonds. For amorphous phases, use Solid-State NMR to probe local environments. Compare with 3-Fluoro-4-hydroxybenzoic acid (hydrogen-bonded dimers observed in crystal lattices) .

Methodological Notes

- Synthetic Optimization : Include control experiments to isolate intermediates and identify rate-limiting steps .

- Data Reproducibility : Report solvent purity, temperature calibration, and instrument parameters (e.g., NMR field strength) to ensure cross-study consistency .

- Advanced Characterization : Combine multiple techniques (e.g., XRD + DSC) to address polymorphism and hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.